molecular formula C15H11FN4O2 B2803167 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide CAS No. 2034237-08-4

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide

Cat. No.: B2803167
CAS No.: 2034237-08-4
M. Wt: 298.277
InChI Key: RHHGNVMZVAYOEL-UHFFFAOYSA-N
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Description

3-Fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a heterocyclic amide derivative featuring a fluorinated pyridine core (isonicotinamide) linked via a methylene bridge to a pyrazine ring substituted with a furan-3-yl group. The fluorine atom at the 3-position of the pyridine ring may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name

3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGNVMZVAYOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Amide Derivatives in Agrochemicals

Several agrochemical benzamide derivatives share structural motifs with the target compound but differ in core scaffolds and substituents:

Compound Name Core Structure Key Substituents Application
Flutolanil Benzamide 3-(1-Methylethoxy)phenyl, trifluoromethyl Fungicide
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuranone Fungicide
Target Compound Isonicotinamide 3-Fluoropyridine, pyrazine-furan Potential pharmaceuticals

Key Differences :

  • Electron Effects : The 3-fluoro substituent in the target compound is less electron-withdrawing than Cyprofuram’s 3-chlorophenyl group, which may influence reactivity or binding .
Fluorinated Aromatic Carboxamides in Pharmaceuticals

A 2024 patent (EP 4 374 877 A2) describes a pyrrolo-pyridazine carboxamide with structural parallels:

Compound Feature Target Compound Patent Example 11
Fluorinated Aromatic Ring 3-Fluoropyridine 3-Fluorophenyl
Heterocyclic Substituent Pyrazine-furan Trifluoromethyl-furan
Amide Linkage Isonicotinamide Pyrrolo-pyridazine carboxamide

Functional Implications :

  • Both compounds leverage fluorine for metabolic stability, but the pyridine vs. phenyl core alters electronic distribution and solubility .
Heterocyclic Stabilization Effects

Studies on dications stabilized by heteroazulenes (e.g., furan-2-one derivatives) highlight the role of heterocycles in modulating electronic properties. For example, furan-3-yl groups in the target compound may donate electron density via oxygen lone pairs, contrasting with the electron-withdrawing effects of cyclohepta[b]furan-2-one in dication stabilization systems . Such differences could influence redox behavior or intermolecular interactions in biological systems.

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